4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]- is an organic compound with a complex structure that includes a heptanone backbone, dimethyl groups, and a trimethylsilyl-oxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]- typically involves multiple steps. One common method is the reaction of 2,5-dimethyl-4-heptanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-heptanone: Similar structure but lacks the trimethylsilyl-oxy group.
2,4-Dimethyl-3-heptanone: Another related compound with different substitution patterns.
Uniqueness
4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl-oxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
89393-07-7 |
---|---|
Molecular Formula |
C12H26O2Si |
Molecular Weight |
230.42 g/mol |
IUPAC Name |
2,5-dimethyl-3-trimethylsilyloxyheptan-4-one |
InChI |
InChI=1S/C12H26O2Si/c1-8-10(4)11(13)12(9(2)3)14-15(5,6)7/h9-10,12H,8H2,1-7H3 |
InChI Key |
LGDBHGJPBJHJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C(C(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.